molecular formula C15H17Cl2N3O B2528283 N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide CAS No. 1197521-77-9

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide

Numéro de catalogue B2528283
Numéro CAS: 1197521-77-9
Poids moléculaire: 326.22
Clé InChI: YURGLXSLQZFGQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide, commonly known as AG490, is a small molecule inhibitor that has been widely used in scientific research applications. It was initially developed as a Janus kinase 2 (JAK2) inhibitor, but later studies have shown that it can also inhibit other tyrosine kinases such as JAK3 and epidermal growth factor receptor (EGFR).

Mécanisme D'action

AG490 inhibits N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide by binding to its ATP-binding site and preventing the phosphorylation of downstream targets. It also inhibits other tyrosine kinases such as JAK3 and EGFR by binding to their ATP-binding sites. AG490 has been shown to induce apoptosis in cancer cells by inhibiting the activation of STAT3, a transcription factor that promotes cell survival and proliferation.
Biochemical and physiological effects:
AG490 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of autoimmune disorders. AG490 has been shown to induce apoptosis in cancer cells by inhibiting the activation of STAT3. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

AG490 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases, making it a valuable tool for studying their role in various diseases. However, AG490 has some limitations in lab experiments. It has been shown to have off-target effects on other signaling pathways, making it difficult to interpret the results. It also has low solubility in water, which can limit its use in some experiments.

Orientations Futures

There are several future directions for the use of AG490 in scientific research. One direction is to develop more potent and selective inhibitors of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases. Another direction is to study the role of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases in the development of drug resistance in cancer cells. AG490 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of AG490.

Méthodes De Synthèse

AG490 can be synthesized using a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone into cyclohexanol, which is then converted into N-cyclohexyl-N-(2,5-dichlorophenyl)urea. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)-N-(2,5-dichlorophenyl)urea, which is then hydrolyzed to form AG490.

Applications De Recherche Scientifique

AG490 has been extensively used in scientific research for its ability to inhibit N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide and other tyrosine kinases. It has been used to study the role of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide in various diseases such as cancer, inflammation, and autoimmune disorders. AG490 has also been used to study the signaling pathways of EGFR and its downstream effectors. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Propriétés

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,5-dichloroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c16-11-4-5-12(17)13(8-11)19-9-14(21)20-15(10-18)6-2-1-3-7-15/h4-5,8,19H,1-3,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGLXSLQZFGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.